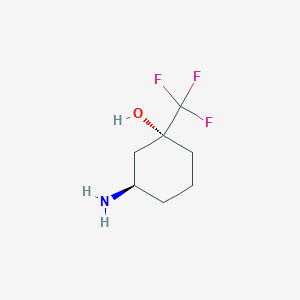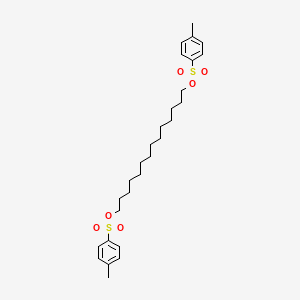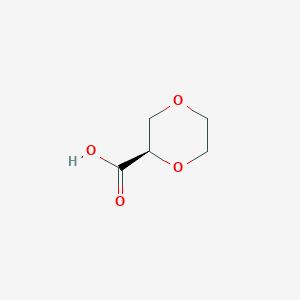
tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate
Overview
Description
The compound “tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate” is likely a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry . Piperidine derivatives are known for their wide range of biological activities.
Synthesis Analysis
While specific synthesis methods for “tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate” are not available, tert-butyl groups are commonly used in organic synthesis due to their unique reactivity patterns . They are often used in chemical transformations and have implications in biosynthetic and biodegradation pathways .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups, including a tert-butyl group, a carboxylate group, and a piperidine ring .
Scientific Research Applications
Application in Chemistry and Pharmacology
tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate is a unique member of the 4-anilidopiperidine class of opiates. It's been the subject of studies focusing on mixtures of stereoisomers and individual stereoisomers. These studies reveal the molecule's role in understanding ligand-receptor interactions and intrinsic efficacy in opioid receptor mediated phenomena (Brine et al., 1997).
Application in Synthetic Chemistry
This compound has been mentioned in studies related to synthetic chemistry, particularly in the context of synthetic phenolic antioxidants (SPAs) and the synthesis of vandetanib. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) are widely used to retard oxidative reactions in various industrial and commercial products. The compound has been observed in various environmental matrices and in humans, implying its widespread use and potential environmental impact (Liu & Mabury, 2020). Additionally, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, a related compound, is involved in the industrial synthesis of vandetanib, a drug used in the treatment of certain cancers, indicating the relevance of such compounds in pharmaceutical synthesis (Mi, 2015).
Environmental and Bioremediation Studies
Studies have also focused on the environmental behavior, fate, and bioremediation of compounds structurally similar to tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate, such as methyl tert-butyl ether (MTBE). These studies are crucial for understanding the environmental impact of such compounds and their derivatives, as well as strategies for mitigating potential pollution (Squillace et al., 1997; Thornton et al., 2020; Fiorenza & Rifai, 2003; Hsieh et al., 2011; Pulyalina et al., 2020).
Biodegradation and Environmental Fate
The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) and MTBE have been extensively studied, providing insights into the microbial degradation processes and the fate of such compounds in soil and groundwater. These studies help in understanding the environmental dynamics and potential risks associated with the use of tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate and related compounds (Thornton et al., 2020; Fiorenza & Rifai, 2003).
properties
IUPAC Name |
tert-butyl (3R,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHBFIMXBSFQLJ-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@@H]1O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3112896.png)


![tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3112923.png)


![tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B3112946.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid](/img/structure/B3112954.png)


![tert-butyl rac-(4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B3112984.png)
![(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3112997.png)
![Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B3113002.png)
